molecular formula C16H18N2O3 B5229826 N-(2-methyl-5-nitrophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide

N-(2-methyl-5-nitrophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide

Cat. No.: B5229826
M. Wt: 286.33 g/mol
InChI Key: MEZYRGRFFFACLP-UHFFFAOYSA-N
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Description

N-(2-methyl-5-nitrophenyl)tricyclo[3210~2,4~]octane-3-carboxamide is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-5-nitrophenyl)tricyclo[3210~2,4~]octane-3-carboxamide typically involves multiple steps One common method starts with the preparation of the tricyclo[321The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can help in obtaining high-purity N-(2-methyl-5-nitrophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-5-nitrophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .

Scientific Research Applications

N-(2-methyl-5-nitrophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of N-(2-methyl-5-nitrophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methyl-5-nitrophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxylate
  • N-(2-methyl-5-nitrophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxylic acid

Uniqueness

N-(2-methyl-5-nitrophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide is unique due to its specific tricyclic structure and the presence of both nitro and carboxamide functional groups. These features confer distinct chemical reactivity and potential biological activity, setting it apart from similar compounds .

Properties

IUPAC Name

N-(2-methyl-5-nitrophenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-8-2-5-11(18(20)21)7-12(8)17-16(19)15-13-9-3-4-10(6-9)14(13)15/h2,5,7,9-10,13-15H,3-4,6H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZYRGRFFFACLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2C3C2C4CCC3C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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